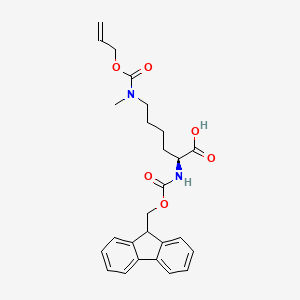

Fmoc-L-Lys(Aloc,Me)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Lys(Aloc,Me)-OH is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and applications.

科学的研究の応用

Supramolecular Gels and Antimicrobial Activity

Supramolecular gels based on fluorenylmethoxycarbonyl (FMOC)-functionalized amino acids, including FMOC-Lys(FMOC)-OH, have emerged as a class of soft materials with significant biomedical applications due to their biocompatible and biodegradable properties. A study explored the incorporation of FMOC-Lys(FMOC)-OH into supramolecular gels along with a colloidal and ionic silver mixture to investigate its effect on antimicrobial activity. The gels demonstrated weak antimicrobial properties, which were characterized using various spectroscopic and microscopic techniques, highlighting their potential in biomedical applications (Croitoriu et al., 2021).

Peptide Synthesis and Radiolabeling

FMOC-lys(HYNIC-Boc)-OH, a precursor for the solid-phase synthesis of 99mTc-labeled peptides, facilitates the synthesis and radiolabeling of peptides without requiring HPLC purification. This process enhances the versatility of HYNIC for 99mTc peptide labeling, offering new avenues for medical imaging and diagnostics (Surfraz et al., 2007).

Peptide Ligation Techniques

The synthesis of azido-protected Fmoc–Lys–OH (Fmoc–Lys(N3)–OH) from Fmoc–Lys–OH and its integration into peptides through Fmoc-based solid-phase peptide synthesis represents an efficient method for peptide ligation. This technique allows for the azido group to be easily reduced to an amino group after peptide condensation, simplifying peptide modifications and enhancing the scope of peptide-based research (Katayama et al., 2008).

Gelation and Self-Assembly

Fmoc-L-Lys(Aloc,Me)-OH and its derivatives have been utilized in the synthesis of organogels and hydrogels, demonstrating the ability to form stable, thermo-reversible gels in various solvents. These materials self-assemble into nanofiber, nanoribbon, or nanotube network structures, showcasing their potential in materials science, drug delivery systems, and tissue engineering applications. The gelation process is influenced by factors such as solvent type, concentration, and the presence of protecting groups, highlighting the versatility of Fmoc-L-Lys(Aloc,Me)-OH in designing functional materials (Geng et al., 2017).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl(prop-2-enoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-3-16-33-26(32)28(2)15-9-8-14-23(24(29)30)27-25(31)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h3-7,10-13,22-23H,1,8-9,14-17H2,2H3,(H,27,31)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRXNNDVJPJOIY-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Me,Alloc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)